molecular formula C7H7NO5S B2916587 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid CAS No. 2137572-07-5

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B2916587
CAS No.: 2137572-07-5
M. Wt: 217.2
InChI Key: OVMOBCKYMMMKDP-UHFFFAOYSA-N
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Description

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications. This compound features a pyridine core functionalized with a methylsulfonyl group, a carbonyl group at the 2-position, and a carboxylic acid at the 3-position. The carboxylic acid group is a versatile functional moiety known for its role in forming hydrogen bonds and its participation in various synthesis reactions, such as esterification and decarboxylation . Compounds with the 2-pyridone scaffold are of significant interest in medicinal chemistry. Research on analogous structures indicates potential for diverse biological activities. For instance, functionalized 2-pyridone-3-carboxylic acids have been evaluated for antimicrobial properties, showing promising activity against microorganisms like Staphylococcus aureus . Furthermore, pyridine-3-carboxylic acid derivatives are known for their biological relevance; for example, nicotinic acid (pyridine-3-carboxylic acid) is a B-group vitamin used therapeutically for managing cholesterol levels . The specific arrangement of functional groups on this compound makes it a valuable synthon for constructing more complex molecules in drug discovery, particularly for investigating new antibacterial and antiviral agents . This product is provided as a solid and is intended for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-14(12,13)4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMOBCKYMMMKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a pyridine derivative followed by oxidation and carboxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.

Scientific Research Applications

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full potential.

Comparison with Similar Compounds

Comparison with Pyridine-3-carboxylic Acid Derivatives

Pyridine-3-carboxylic acid derivatives share the core structure but differ in substituents, significantly altering their properties:

Table 1: Key Pyridine-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR, IR) Reference
6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid Thienothiophene, cyano, phenyl C25H15N3O4S2 287–289 67 δH 8.34 (d, CH), 1722–1631 cm⁻¹ (C=O)
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Benzyl C14H11NO3 128–130 67 δH 5.31 (s, -CH2), δC 164.72 (COOH)
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Methyl ester C7H7NO3 N/A N/A N/A

Key Findings:

  • Synthetic Yield: Both compound 11 () and compound 6 () exhibit moderate yields (67%), suggesting comparable synthetic feasibility despite differing substituents .
  • Melting Points: The thienothiophene-substituted derivative (287–289°C) has a significantly higher melting point than the benzyl analog (128–130°C), likely due to enhanced π-π stacking and molecular rigidity .
  • Functional Groups: The methyl ester () lacks the free carboxylic acid, reducing hydrogen-bonding capacity and altering solubility .

Comparison with Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine derivatives replace the pyridine ring with a five-membered saturated ring, affecting planarity and electronic properties:

Table 2: Key Pyrrolidine-3-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Data Reference
5-Oxo-1-(2,4,6-trimethylphenyl)-pyrrolidine-3-carboxylic acid 2,4,6-Trimethylphenyl C14H17NO3 247.29 MOL File: MFCD02737958
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid Methyl, phenyl C12H13NO3 219.24 Exact Mass: 219.09000
5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid Phenyl C11H11NO3 205.21 Hazards: Harmful by inhalation

Key Findings:

  • Safety Profile: The phenyl-substituted pyrrolidine () is flagged as harmful, underscoring the impact of substituents on toxicity .

Structural and Functional Group Analysis

  • Methylsulfonyl vs. In contrast, benzyl () and phenyl () groups are electron-neutral or donating, altering electronic environments .
  • Ketone Position: The 2-oxo group in pyridine derivatives facilitates resonance stabilization, while pyrrolidine analogs (e.g., 5-oxo in ) localize electron density differently .

Physicochemical Properties and Spectral Data

  • IR Spectroscopy: The C=O stretch in compound 11 (1722–1631 cm⁻¹) overlaps with pyridine and thienothiophene carbonyls, whereas pyrrolidine derivatives show distinct ketone absorptions .

Biological Activity

5-Methylsulfonyl-2-oxo-1H-pyridine-3-carboxylic acid (CAS Number: 2137572-07-5) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C₇H₇NO₅S
  • Molecular Weight : 217.20 g/mol
  • Structure : The compound features a pyridine ring with a methylsulfonyl group and a carboxylic acid moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit specific metabolic pathways, which can lead to therapeutic effects in various conditions.

Key Interactions:

  • Enzyme Inhibition : The compound interacts with enzymes involved in metabolic pathways, potentially leading to the inhibition of bacterial growth or modulation of inflammatory responses .
  • Receptor Modulation : It may also affect receptor activity, influencing signaling pathways that are crucial for cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, including mycobacteria. Kinetic studies suggest that it is rapidly hydrolyzed to active metabolites that retain biological efficacy . The compound's structure–activity relationship (SAR) has been explored to enhance its antimycobacterial properties.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. Studies indicate that it can suppress cyclooxygenase (COX) activity, which is pivotal in the inflammatory response. For instance, the IC₅₀ values for COX inhibition were found to be comparable to standard anti-inflammatory drugs .

Case Studies

  • Antimycobacterial Activity :
    • A study assessed the efficacy of analogues derived from this compound against Mycobacterium tuberculosis. Some derivatives exhibited sub-micromolar activities with low cytotoxicity in mammalian cell lines, suggesting their potential as lead compounds for tuberculosis treatment .
  • Inhibition Studies :
    • Compounds similar to 5-Methylsulfonyl derivatives were evaluated for their ability to inhibit specific enzymes involved in the shikimate pathway, which is critical for bacterial survival. These studies highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, anti-inflammatory
2-Oxo-1H-pyridine-3-carboxylic acidLimited antimicrobial activity
5-Methyl-2-oxo-1H-pyridine-3-carboxylic acidDifferent reactivity

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